3-(Diisopropoxyphosphinyloxy)-pyridine
Description
3-(Piperidin-4-ylmethoxy)pyridine derivatives are a class of potent, competitive inhibitors of lysine-specific demethylase 1 (LSD1/KDM1A), an epigenetic enzyme overexpressed in cancers such as leukemia, breast cancer, and neuroblastoma . These compounds exhibit nanomolar inhibitory activity (Ki values as low as 29 nM) and high selectivity (>160-fold) over related enzymes like monoamine oxidases (MAO-A/B) . Their mechanism involves competitive binding to the LSD1 active site, disrupting the enzyme’s ability to demethylate histone H3K4me2/3, thereby increasing H3K4 methylation levels and suppressing cancer cell proliferation .
Properties
CAS No. |
78218-73-2 |
|---|---|
Molecular Formula |
C11H18NO4P |
Molecular Weight |
259.24 g/mol |
IUPAC Name |
dipropan-2-yl pyridin-3-yl phosphate |
InChI |
InChI=1S/C11H18NO4P/c1-9(2)14-17(13,15-10(3)4)16-11-6-5-7-12-8-11/h5-10H,1-4H3 |
InChI Key |
ACKRFIVKCUEHFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(OC1=CN=CC=C1)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diisopropoxyphosphinyloxy)-pyridine typically involves the reaction of pyridine with diisopropyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Diisopropoxyphosphinyloxy)-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyloxy group to a phosphine group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
3-(Diisopropoxyphosphinyloxy)-pyridine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound can be used in biochemical studies to investigate the role of phosphorus in biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Diisopropoxyphosphinyloxy)-pyridine involves its interaction with molecular targets through its phosphinyloxy group. This group can participate in various chemical reactions, such as forming covalent bonds with nucleophiles. The pathways involved depend on the specific application and the nature of the molecular targets.
Comparison with Similar Compounds
Comparison with Similar LSD1 Inhibitors
Structural and Functional Comparison
Table 1: Key Structural and Biochemical Properties
Selectivity and Off-Target Effects
- 3-(Piperidin-4-ylmethoxy)pyridine Derivatives : Demonstrated >160-fold selectivity for LSD1 over MAO-A/B due to optimized interactions with the LSD1 substrate-binding pocket . This contrasts with tranylcypromine derivatives, which covalently modify the FAD cofactor and show cross-reactivity with MAOs .
- Phenylcyclopropylamines : While potent (Ki ~1–10 nM), their irreversible mechanism and structural similarity to MAO substrates limit selectivity .
Mechanism of Action
- Competitive Inhibition (3-(Piperidin-4-ylmethoxy)pyridine) : These compounds bind directly to the LSD1 active site, competing with the H3K4me2 peptide substrate. Enzyme kinetics and molecular docking confirm competitive binding, with the piperidine and pyridine moieties forming hydrophobic/electrostatic interactions with residues like Asp555 and Tyr761 .
- Irreversible Inhibition (Tranylcypromine/Phenylcyclopropylamine) : These inhibitors form covalent adducts with FAD, permanently inactivating LSD1 . While this enhances potency, it risks off-target effects and toxicity.
Cellular Efficacy and Therapeutic Potential
- Antiproliferative Activity: 3-(Piperidin-4-ylmethoxy)pyridine derivatives inhibit leukemia and solid tumor cell growth at EC50 values of ~280 nM, sparing normal cells . Tranylcypromine derivatives show similar potency (EC50 ~10–100 nM) but induce cytotoxicity in normal cells at higher doses .
- Epigenetic Modulation : Increased H3K4me2 levels by 3–5 fold in treated cancer cells, reactivating tumor suppressor genes silenced by LSD1 .
Limitations and Optimization Challenges
- Metabolic Stability : The piperidine-pyridine scaffold has moderate metabolic stability in liver microsomes (t1/2 ~30–60 min) , requiring structural tweaks (e.g., fluorination) for improvement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
